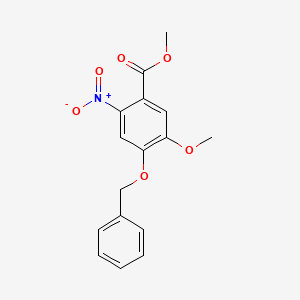

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” is not available in the current literature.Applications De Recherche Scientifique

-

Synthesis of Transition Metal Complexes

- Field : Chemistry

- Application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .

- Method : The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized metal (II) complexes are evaluated for their in vitro antioxidant activity .

- Results : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

-

Synthesis of Neurotrophic (-)-Talaumidin

- Field : Organic Chemistry

- Application : 4-Benzyloxy-3-methoxybenzaldehyde is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .

- Method : 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

- Results : The product of this reaction is used in the synthesis of (-)-talaumidin .

-

Antioxidant, Antimicrobial, and Anti-inflammatory Studies

- Field : Medicinal Chemistry

- Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .

- Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .

- Results : The ligand HL4 (4) and Cu (II) complexes showed significant antioxidant activity, while the ligand HL2 (2) and Zn (II) complexes showed excellent antimicrobial and anti-inflammatory activities .

-

Synthesis of Transition Metal Complexes

- Field : Organic Chemistry

- Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .

-

Antioxidant, Antimicrobial, and Anti-inflammatory Studies

- Field : Medicinal Chemistry

- Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .

- Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .

- Results : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .

-

Synthesis of Transition Metal Complexes

- Field : Organic Chemistry

- Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands 4- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)- [1,1’-biphenyl]-3-ol (H2L1), 6- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2), 2- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3), 5- (benzyloxy)-2- ( ( (2-hydroxyphenyl)imino)methyl)phenol (H2L4) obtained from condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .

Propriétés

IUPAC Name |

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGVJFNFLXSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627444 |

Source

|

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

CAS RN |

61032-41-5 |

Source

|

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)

![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)

![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)

![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)

![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)

![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)